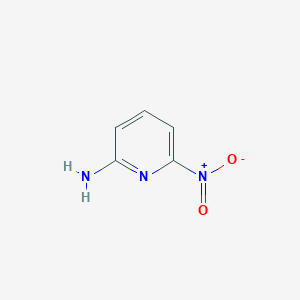

6-Nitropyridin-2-amine

Descripción

Historical Context and Research Evolution

The evolution of this compound research traces its origins to the broader development of nitropyridine chemistry during the mid-twentieth century. Historical investigations into aminopyridine derivatives established foundational understanding of their synthesis and reactivity patterns, with early work focusing on substituted 2-picolines derived from 6-amino-2-picoline providing crucial insights into the structural modifications possible within this chemical framework. The systematic study of nitropyridine compounds gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and their role as versatile intermediates in organic synthesis.

The development of practical synthesis methods for this compound emerged from advances in nitration chemistry and selective functionalization techniques. Research conducted in the latter half of the twentieth century demonstrated that nitration of 2-aminopyridine derivatives could be achieved under controlled conditions, leading to the selective formation of nitropyridine products. These early investigations established fundamental synthetic protocols that continue to influence contemporary approaches to nitropyridine preparation.

The evolution of computational chemistry has significantly enhanced our understanding of this compound structure and reactivity. Theoretical studies employing density functional theory and molecular orbital calculations have provided detailed insights into the electronic properties and conformational behavior of this compound. These computational advances have enabled researchers to predict reaction pathways and optimize synthetic strategies with greater precision than previously possible.

Significance in Heterocyclic Chemistry Research

This compound occupies a central position in heterocyclic chemistry research due to its representation of key structural motifs found in biologically active compounds. Nitrogen-containing heterocycles constitute the most common heterocyclic framework in pharmaceuticals, with more than 85% of all physiologically active pharmaceuticals containing heterocycles or at least one heteroatom. This compound exemplifies the importance of pyridine derivatives in medicinal chemistry, where the presence of both amino and nitro functional groups provides multiple sites for chemical modification and biological interaction.

The compound's significance extends to its role as a model system for understanding electron-withdrawing and electron-donating effects within heterocyclic frameworks. The nitro group serves as a strong electron-withdrawing substituent, while the amino group functions as an electron-donating moiety, creating an electronic environment that influences both chemical reactivity and biological activity. This dual functionality makes this compound particularly valuable for structure-activity relationship studies in drug discovery programs.

Research investigations have demonstrated that this compound serves as an effective building block for constructing more complex heterocyclic systems. The compound's reactivity profile enables diverse chemical transformations, including nucleophilic substitution reactions, reduction processes, and cycloaddition reactions that facilitate the synthesis of polycyclic structures. These synthetic applications have established the compound as an essential intermediate in the preparation of various pharmaceutical and agrochemical products.

Current Research Landscape and Challenges

Contemporary research involving this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility and scientific importance. Current investigations focus on developing more efficient synthesis methods, exploring novel applications in drug discovery, and understanding the fundamental chemical properties that govern its reactivity. Pharmaceutical development represents a primary area of research activity, where this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Material science applications constitute another significant research frontier, where the compound is employed in developing advanced materials, including polymers and coatings, due to its unique chemical properties that improve durability and resistance. These applications leverage the compound's ability to participate in polymerization reactions and its contribution to the electronic properties of resulting materials.

Current research challenges include developing more sustainable and environmentally friendly synthesis methods for this compound production. Traditional nitration procedures often require harsh reaction conditions and generate substantial amounts of acidic waste, prompting researchers to investigate alternative synthetic approaches. Green chemistry initiatives have focused on developing catalytic processes and milder reaction conditions that reduce environmental impact while maintaining synthetic efficiency.

Analytical methodology development represents another active research area, where this compound functions as a reagent in analytical techniques for detecting and quantifying other compounds. These applications require precise understanding of the compound's spectroscopic properties and reaction behavior under various analytical conditions.

Theoretical Foundations in Nitropyridine Chemistry

The theoretical foundations underlying this compound chemistry rest upon fundamental principles of electronic structure theory and molecular orbital analysis. Computational studies have revealed detailed information about the compound's geometrical parameters, electronic distribution, and conformational preferences. These investigations have employed various theoretical methods, including density functional theory calculations using B3LYP and MP2 wave functions, to characterize the molecular structure and predict chemical behavior.

Table 1: Theoretical Structural Parameters of this compound

| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | Experimental |

|---|---|---|---|

| C-N (ring) bond length (Å) | 1.374-1.378 | 1.384-1.390 | 1.370-1.375 |

| C-NO₂ bond length (Å) | 1.464-1.472 | 1.480-1.485 | 1.465-1.470 |

| N-O bond length (Å) | 1.225-1.230 | 1.235-1.240 | 1.220-1.225 |

| Dipole moment (Debye) | 4.5-5.2 | 4.8-5.5 | - |

Electronic structure analysis has revealed that the nitro group significantly influences the electron density distribution within the pyridine ring, creating regions of enhanced electrophilicity that affect chemical reactivity. Natural bond orbital analysis and atoms in molecules calculations have provided quantitative measures of electron delocalization and charge transfer between functional groups within the molecule.

The theoretical investigation of torsional potential functions has demonstrated that the nitro group in this compound adopts specific orientations relative to the pyridine ring plane, with these conformational preferences influencing both chemical reactivity and physical properties. These studies have shown that the relative orientation of the nitro group affects the overall molecular dipole moment and the accessibility of reactive sites for chemical transformations.

Table 2: Electronic Properties and Reactivity Indices

| Property | Value | Method |

|---|---|---|

| HOMO energy (eV) | -7.2 to -7.8 | DFT B3LYP |

| LUMO energy (eV) | -2.1 to -2.7 | DFT B3LYP |

| Band gap (eV) | 5.1 to 5.7 | DFT B3LYP |

| Electrophilicity index | 2.8 to 3.4 | DFT calculations |

| Chemical hardness (eV) | 2.5 to 2.9 | DFT calculations |

Vibrational spectroscopy calculations have provided detailed assignments for infrared and Raman spectral features, enabling experimental characterization and identification of this compound in complex mixtures. These theoretical predictions have proven essential for analytical applications and quality control procedures in industrial synthesis processes.

The application of nuclear magnetic resonance chemical shift calculations has enhanced understanding of the compound's solution-phase behavior and has facilitated structural confirmation in synthetic studies. These computational predictions provide valuable guidance for experimental NMR spectroscopy and have contributed to the development of reliable analytical protocols for compound identification and purity assessment.

Propiedades

IUPAC Name |

6-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAGBGSWLILKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376538 | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-63-3 | |

| Record name | 6-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Nitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the nitration process and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.

Major Products:

Reduction: 2,6-Diaminopyridine.

Substitution: Depending on the nucleophile used, products can include halogenated or alkoxylated pyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Nitropyridin-2-amine serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including:

- Anti-prion Agents : The compound can be transformed into 1-(6-nitropyridin-2-yl)thiourea, which has been utilized to synthesize PET imaging ligands for studying prion diseases. This application demonstrates the utility of this compound in the development of radioligands that can help visualize brain pathology associated with such diseases .

- Metabotropic Glutamate Receptor Modulators : Derivatives of this compound are being explored as positive allosteric modulators for mGluR4, which may have implications for treating neurological disorders .

- Antidiabetic Agents : The compound's derivatives have shown promise as glucokinase activators, which could play a role in managing diabetes .

Organic Synthesis Applications

The compound is widely used in organic synthesis due to its ability to undergo various chemical transformations:

- Protecting Group : this compound can be converted into tert-butyl (6-nitropyridin-2-yl)carbamate hydrochloride, which acts as a protecting group for amines during synthetic reactions. This protection allows selective manipulation of other functional groups without affecting the amine, making it valuable in complex organic syntheses .

- Synthesis of Heterocycles : The compound is utilized in synthesizing diverse heterocyclic structures, including thiazolines and indolizines. These heterocycles often exhibit significant biological activity and are essential in drug discovery .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound derivatives:

Mecanismo De Acción

The mechanism by which 6-nitropyridin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its derivatives have been studied for their ability to inhibit certain kinases, which are enzymes involved in cell signaling and regulation .

Comparación Con Compuestos Similares

Positional Isomers

6-Nitropyridin-3-amine (CAS: Not provided) differs in the position of the nitro group (3-position instead of 6). This structural variation alters electronic properties and reactivity. For instance, substitution patterns influence hydrogen bonding and molecular packing, as seen in N,N-Diethyl-5-nitropyridin-2-amine (CAS: 27048-04-0), where the nitro group at the 5-position leads to weak C–H⋯O interactions in crystallographic structures .

5-Nitro isomers, such as 6-Amino-5-nitropyridin-2-one (CAS: Not provided), exhibit distinct biological activity due to altered electron distribution. These compounds are often explored as kinase inhibitors or enzyme modulators .

Substituent-Modified Analogues

Chloro and Methyl Derivatives

- 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS: 863878-22-2, Similarity: 0.90): Methyl substitution at the 4-position introduces steric effects, impacting binding affinity in receptor-ligand interactions .

Aryl and Heteroaryl Derivatives

- N-(3-Methoxyphenyl)-6-nitropyridin-2-amine : The methoxyphenyl group at the amine enhances π-π stacking interactions, critical for molecular recognition in drug design. This compound was synthesized with a 98% yield, demonstrating efficient coupling strategies .

- 1-(6-Nitropyridin-2-yl)thiourea : Derived from 6-nitropyridin-2-amine, this thiourea derivative is used in PET tracer development, highlighting the amine’s versatility in forming sulfur-containing bioactive molecules .

N-Alkylated Derivatives

- N-Methyl-6-nitropyridin-3-amine (CAS: 189348-22-9): Methylation at the amine reduces polarity, affecting solubility and metabolic stability.

- N,N-Diethyl-5-nitropyridin-2-amine (CAS: 27048-04-0): Diethyl substitution creates a bulky tertiary amine, influencing crystallographic packing into zigzag chains .

Actividad Biológica

6-Nitropyridin-2-amine is a heterocyclic compound with the molecular formula CHNO. It features a pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular weight of this compound is approximately 139.11 g/mol. It appears as a pale yellow crystalline solid and is highly soluble in water and organic solvents. The presence of the nitro group significantly affects its reactivity and biological properties, making it a subject of interest for further research.

While the precise mechanism of action of this compound remains inadequately defined, it is believed to interact with various biological targets, influencing several cellular pathways. The nitro group may facilitate interactions with enzymes or proteins, potentially leading to enzyme inhibition or activation.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Properties : Some derivatives of this compound have shown efficacy against various microbial strains, suggesting potential applications in developing antimicrobial agents.

- Cytotoxic Activity : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound exhibited moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC values indicating their potential as anticancer agents .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases, which play critical roles in cancer progression. For example, it was evaluated for its inhibitory activity on VEGFR2 kinase, although results indicated only modest inhibition .

Research Applications

This compound serves as a versatile building block in chemical synthesis:

- Medicinal Chemistry : It is used as a precursor for synthesizing biologically active molecules and potential pharmaceuticals.

- Agrochemicals and Dyes : The compound's derivatives are explored for applications in agrochemical formulations and dye production.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Nitropyridin-2-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : The synthesis of pyridine derivatives like this compound often involves nitration reactions. For example, nitration of pyridin-2-amine precursors can be optimized by controlling reaction temperature, stoichiometry of nitric acid, and the use of catalytic agents. Reductive amination with Pd/NiO catalysts (e.g., under hydrogen atmosphere at 25°C) has shown high yields (>95%) for structurally related compounds, suggesting similar conditions could be adapted . Reaction monitoring via TLC or HPLC is critical to assess purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodology : Nuclear Magnetic Resonance (NMR, especially H and C) is essential for structural elucidation, with chemical shifts indicating nitro and amine group positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, single-crystal X-ray diffraction (via SHELX or ORTEP-III) provides definitive structural validation .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX/ORTEP-III) resolve the crystal structure of this compound derivatives?

- Methodology : Single-crystal X-ray data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL is recommended for refinement, leveraging its robust algorithms for handling high-resolution data. ORTEP-III’s graphical interface aids in visualizing molecular geometry and validating bond lengths/angles. For example, a recent study on a brominated pyridine derivative achieved a data-to-parameter ratio of 13.0 and R factor of 0.051 using these tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.